Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate
Overview
Description
Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate is a chemical compound with the molecular formula C19H23O4P . It has a molecular weight of 346.35700 .
Molecular Structure Analysis
The IUPAC name for this compound is (2-oxo-2-phenylmethoxyethyl)-(4-phenylbutyl)phosphinic acid . The InChI string isInChI=1S/C19H23O4P/c20-19 (23-15-18-12-5-2-6-13-18)16-24 (21,22)14-8-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,14-16H2, (H,21,22)
. The Canonical SMILES is C1=CC=C (C=C1)CCCCP (=O) (CC (=O)OCC2=CC=CC=C2)O
. Physical And Chemical Properties Analysis
The compound has a LogP value of 4.02310 , indicating its lipophilicity. The Polar Surface Area (PSA) is 73.41000 , which can influence its permeability across biological membranes.Scientific Research Applications
Catalytic Benzylation Reactions
Research by Kischel et al. (2007) demonstrates the use of iron-catalyzed benzylation for 1,3-dicarbonyl compounds, yielding pharmaceutically interesting products. This process highlights a general and efficient pathway for modifying compounds in a manner that could be applicable to derivatives similar to Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate, underlining the pharmaceutical synthesis potential of such reactions (Kischel et al., 2007).
Synthesis of Phosphonates
Pernak et al. (2000) detail the preparation of dialkyl [2-hydroxy-5-(phenylazo)benzyl]phosphonates from Mannich bases and trialkyl phosphite, showcasing a method that could be adapted for synthesizing compounds with functional groups akin to those in Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate. This illustrates the chemical versatility and potential applications of such compounds in synthesis and design of new molecules (Pernak et al., 2000).
Kinetic Resolution and Membrane Reactor Development
Liese et al. (2002) explored the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, a process significant for the production of intermediates for ACE inhibitors. Although not directly related to Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate, this study underscores the relevance of such compounds in the synthesis of medically important molecules, using innovative techniques like membrane reactors for enhanced efficiency (Liese et al., 2002).
Lipophilicity and Biological Activity Studies
Jankech et al. (2020) investigated the hydro-lipophilic properties of fluorinated benzyl carbamates of 4-aminosalicylanilides, aiming to correlate these properties with biological activity. Their work provides insight into how modifications of compounds, such as altering hydroxy and benzyl groups, can impact lipophilicity and, by extension, the potential therapeutic applications of these molecules (Jankech et al., 2020).
properties
IUPAC Name |
(2-oxo-2-phenylmethoxyethyl)-(4-phenylbutyl)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O4P/c20-19(23-15-18-12-5-2-6-13-18)16-24(21,22)14-8-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,14-16H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDMCYBWLREELG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCP(=O)(CC(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40525888 | |
Record name | [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40525888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate | |
CAS RN |
87460-09-1 | |
Record name | 1-(Phenylmethyl) 2-[hydroxy(4-phenylbutyl)phosphinyl]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87460-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (hydroxy-(4-phenylbutyl)phosphinyl) acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087460091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40525888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl [hydroxy-(4-phenylbutyl)phosphinyl] acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acetic acid, [hydroxy(4-phenylbutyl)phosphinyl]-, phenylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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